![molecular formula C21H16FN3O4 B2404587 (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate CAS No. 1207010-90-9](/img/structure/B2404587.png)
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
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Overview
Description
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : The compound has been involved in the synthesis of various chemical derivatives, including thiadiazolylquinazolinones and isoxazoles, which are then used for further biological activity studies (Kaur, Saxena, & Kumar, 2010).
Biological Activities
- Antimicrobial Activity : Derivatives containing the compound have shown potential as antimicrobial agents, with evaluations conducted against various bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
- Anticancer Potential : Some derivatives of this compound have been screened for antiproliferative activities against cancer cell lines, showing notable inhibitory activities (Liu, Bai, Pan, Song, & Zhu, 2009).
Other Applications
- Herbicidal Activities : Derivatives of the compound have been tested for herbicidal activities, especially in paddy field conditions, showing effectiveness against annual weeds and tolerability in rice seedlings (Hwang, Kim, Jeon, Hong, Song, Chung, & Cho, 2005).
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the modulation of premature translation termination or nonsense-mediated mrna decay .
Mode of Action
It is suggested that the compound may interact with its targets to modulate premature translation termination or nonsense-mediated mrna decay . This could potentially lead to changes in protein synthesis and gene expression.
Biochemical Pathways
Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay, it may influence pathways related to protein synthesis and gene expression .
Result of Action
Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay, it may influence protein synthesis and gene expression, potentially leading to changes at the cellular level .
properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(4-oxoquinazolin-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4/c22-17-7-3-1-5-15(17)19-11-14(24-29-19)12-28-20(26)9-10-25-13-23-18-8-4-2-6-16(18)21(25)27/h1-8,11,13H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHNBRLTIAOYSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)OCC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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